molecular formula C25H19F2N3O3S B2701855 N-(2-fluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 899962-81-3

N-(2-fluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2701855
CAS No.: 899962-81-3
M. Wt: 479.5
InChI Key: CDYJHFOOAFNBHV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C25H19F2N3O3S and its molecular weight is 479.5. The purity is usually 95%.
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Biological Activity

N-(2-fluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the formation of the thiazolidin ring and subsequent modifications to introduce the fluorophenyl and acetyl groups. The synthetic route may include the use of various reagents and conditions optimized for yield and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives containing the spiro[indoline] structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown:

  • Cytotoxicity : Effective against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) with IC50 values in the low micromolar range .
  • Mechanism of Action : These compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate:

  • Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against drug-resistant strains of Candida species .
  • Inhibition Studies : The compound's derivatives have shown promising results in inhibiting bacterial growth at concentrations that are therapeutically relevant .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Case Study on Anticancer Efficacy :
    • A derivative with a similar structure was tested against a panel of 60 human cancer cell lines, revealing GI50 values ranging from 1.4 to 4.2 µM, indicating potent cytotoxicity .
    • Further investigations into its mechanism revealed that it inhibited key signaling pathways involved in cancer cell proliferation.
  • Case Study on Antimicrobial Properties :
    • A related compound was reported to show significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, suggesting potential as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AnticancerMCF-7, HCT116, A431IC50: 1.4 - 4.2 µM
AntimicrobialMRSA, VRE, Candida spp.Inhibition of growth
CytotoxicityVarious Cancer Cell LinesInduction of apoptosis

Scientific Research Applications

Molecular Formula

  • C : 19
  • H : 19
  • F : 2
  • N : 3
  • O : 2
  • S : 1

Molecular Weight

The molecular weight of N-(2-fluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is approximately 365.44 g/mol.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that spiro-indole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. These compounds have been evaluated in various cancer models, demonstrating their potential as chemotherapeutic agents .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Similar derivatives have been studied for their ability to inhibit key inflammatory pathways, including the p38 MAPK pathway. This inhibition can lead to decreased production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of spiro-indoline compounds. They have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of similar spiro-indoline derivatives on human cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

Research into the anti-inflammatory mechanisms revealed that spiro-indoline compounds could effectively reduce TNF-alpha levels in vitro. This suggests their potential use in managing chronic inflammatory conditions .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O3S/c1-15-9-10-21-18(11-15)25(30(23(32)14-34-25)17-6-4-5-16(26)12-17)24(33)29(21)13-22(31)28-20-8-3-2-7-19(20)27/h2-12H,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYJHFOOAFNBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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